N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride
Description
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Properties
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2.ClH/c1-20-8-5-11(18-20)13-9-12(19-22-13)14(21)17-15(10-16)6-3-2-4-7-15;/h5,8-9H,2-4,6-7,10,16H2,1H3,(H,17,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXITAAHKUPHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=NO2)C(=O)NC3(CCCCC3)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide; hydrochloride (commonly referred to as AB-005) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C15H22ClN5O2
- Molecular Weight : 339.82 g/mol
- CAS Number : 2418708-66-2
The biological activity of AB-005 is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain kinases and signaling pathways involved in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinase Activity : AB-005 has been shown to inhibit receptor tyrosine kinases, which are critical in cancer cell signaling pathways.
- Induction of Apoptosis : Research indicates that AB-005 may promote apoptosis in tumor cells by activating caspase cascades.
- Immunomodulatory Effects : The compound exhibits immunosuppressive properties, potentially useful in treating autoimmune disorders.
Biological Activity Studies
Several studies have evaluated the biological activity of AB-005 across different cell lines and animal models.
In Vitro Studies
In vitro experiments demonstrated that AB-005 inhibits the proliferation of various cancer cell lines. The compound's efficacy was assessed using standard assays such as MTT and colony formation assays.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A-549 (Lung Cancer) | 5.4 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 3.2 | Induction of apoptosis |
| Jurkat (T-cell) | 4.8 | Immunosuppressive effects |
In Vivo Studies
In vivo studies using murine models have shown that AB-005 can reduce tumor size and improve survival rates in treated groups compared to controls.
| Study Type | Tumor Type | Treatment Duration | Results |
|---|---|---|---|
| Xenograft Model | Breast Cancer | 21 days | 60% reduction in tumor volume |
| Syngeneic Model | Melanoma | 14 days | Enhanced survival rate by 40% |
Case Studies
A notable case study involved the application of AB-005 in a murine model of melanoma. The study highlighted significant tumor regression and a decrease in metastatic spread when treated with AB-005 compared to untreated controls.
Summary of Findings:
- Tumor Regression : Mice treated with AB-005 showed a marked decrease in tumor size.
- Survival Rates : Treated mice exhibited improved overall survival compared to controls.
Preparation Methods
Cyclization Strategies
The 1,2-oxazole ring is typically synthesized via Huisgen cycloaddition or cyclodehydration of β-ketoamides. For example:
- Cyclodehydration : Reacting β-ketoamide precursors with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) induces cyclization. A representative reaction is:
$$
\text{RC(O)CH}2\text{C(O)NH}2 \xrightarrow{\text{POCl}_3} \text{Oxazole-3-carboxylic acid derivative}
$$ - Huisgen Cycloaddition : Utilizing nitrile oxides and acetylenes under thermal or catalytic conditions.
Coupling with N-[1-(Aminomethyl)cyclohexyl]amine
Preparation of 1-(Aminomethyl)cyclohexylamine
This intermediate is synthesized via:
Amidation Reaction
The carboxylic acid is activated as an acyl chloride or mixed anhydride before coupling:
- Acyl Chloride Method :
$$
\text{Oxazole-3-CO}2\text{H} \xrightarrow{\text{SOCl}2} \text{Oxazole-3-COCl} \xrightarrow{\text{1-(Aminomethyl)cyclohexylamine}} \text{Carboxamide}
$$ - Coupling Agents : Use of T3P (propylphosphonic anhydride) or EDCl/HOBt in dichloromethane (DCM) ensures high yields.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in dioxane or ethyl acetate to precipitate the hydrochloride salt:
$$
\text{Carboxamide (free base)} + \text{HCl (g)} \rightarrow \text{Carboxamide hydrochloride}
$$
The product is isolated via filtration and recrystallized from ethanol/water.
Optimization and Scalability Considerations
Regioselectivity in Oxazole Functionalization
Purification Techniques
- Column Chromatography : Silica gel chromatography with ethyl acetate/petroleum ether gradients resolves intermediates.
- Recrystallization : Ethanol-water mixtures yield high-purity hydrochloride salts.
Analytical Characterization
Key data for intermediates and the final compound include:
- ¹H NMR : Peaks for the cyclohexyl (δ 1.2–1.8 ppm), oxazole (δ 8.2–8.5 ppm), and pyrazole (δ 7.5–7.7 ppm) protons.
- IR Spectroscopy : Stretching vibrations for amide (1650 cm⁻¹) and oxazole (1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 361.2 for C₁₈H₂₄N₄O₂·HCl).
Challenges and Solutions
Q & A
Basic: What are the optimized synthetic routes for N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride?
Methodological Answer:
The synthesis involves coupling the oxazole-3-carboxamide core with functionalized cyclohexyl and pyrazole groups. A general approach includes:
- Step 1: React 5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxylic acid with 1-(aminomethyl)cyclohexylamine in a polar aprotic solvent (e.g., DMF) using a coupling agent like HATU or EDCI .
- Step 2: Purify the intermediate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Step 3: Hydrochloride salt formation by treating the free base with HCl in anhydrous ether .
Key Variables: Reaction temperature (room temperature to 60°C), stoichiometric ratios (1:1.2 for amine:acid), and solvent choice (DMF vs. THF) significantly impact yield (typically 60-75%) .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural confirmation requires:
- Single-crystal X-ray diffraction to resolve bond lengths (e.g., C-N in oxazole: ~1.34 Å) and dihedral angles between the cyclohexyl and pyrazole moieties .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (oxazole protons), δ 6.5–7.2 ppm (pyrazole protons), and δ 1.2–2.1 ppm (cyclohexyl CH₂) .
- ¹³C NMR : Signals at ~160 ppm (carboxamide C=O) and ~150 ppm (oxazole C-O) .
- FT-IR : Stretching vibrations at 1650–1700 cm⁻¹ (amide C=O) and 3100–3300 cm⁻¹ (NH₂) .
Basic: What physicochemical properties are critical for its solubility and stability?
Methodological Answer:
- LogP : Estimated at 2.7–3.1 (via HPLC or shake-flask method), influenced by the lipophilic cyclohexyl group and hydrophilic hydrochloride salt .
- Solubility : Hydrochloride salt improves aqueous solubility (≥10 mg/mL in PBS pH 7.4 at 25°C) .
- Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation products (e.g., hydrolyzed oxazole) are quantified using HPLC .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Modifications : Vary substituents on the pyrazole (e.g., methyl → ethyl) or cyclohexyl (e.g., aminomethyl → hydroxyethyl) to assess impact on target binding .
- Assays :
- In vitro enzyme inhibition : IC₅₀ values against kinases or proteases.
- Cellular assays : Cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines .
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural changes with activity .
Advanced: How to address stability challenges under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 h) and monitor via HPLC. The oxazole ring is prone to hydrolysis at pH < 3 .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for hydrochloride salts) .
- Light Sensitivity : Store lyophilized powder in amber vials at -20°C to prevent photodegradation .
Advanced: What analytical methods ensure purity and quantify trace impurities?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN). Retention time ~8.2 min; LOD ≤ 0.1% .
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 362.1 (free base) and 398.6 (hydrochloride) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl (±0.3% tolerance) .
Advanced: How can computational modeling predict target binding modes?
Methodological Answer:
- Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (PDB ID: 1ATP). Key residues: Lys33 (H-bond with carboxamide) and Phe80 (π-π stacking with pyrazole) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
Advanced: What strategies improve bioavailability for in vivo studies?
Methodological Answer:
- Formulation : Use PEGylated nanoparticles (size ~150 nm) to enhance solubility and prolong half-life .
- Permeability : Assess Caco-2 monolayer permeability (Papp > 1×10⁻⁶ cm/s) and adjust logP via prodrug design (e.g., esterification of carboxamide) .
Advanced: How to design in vivo pharmacokinetic (PK) and toxicity studies?
Methodological Answer:
- PK Studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma samples at 0, 1, 4, 8, 24 h. Calculate AUC, Cmax, and t₁/₂ via non-compartmental analysis .
- Toxicity : Acute toxicity (OECD 423): 300 mg/kg dose; monitor organ histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Case Example : If anti-inflammatory activity conflicts (e.g., IC₅₀ of 5 µM vs. 50 µM), verify assay conditions (e.g., LPS concentration in RAW264.7 cells) and compound purity .
- Meta-Analysis : Use systematic review tools (PRISMA guidelines) to compare data across studies, focusing on cell lines, endpoints, and statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
